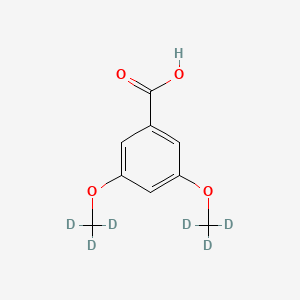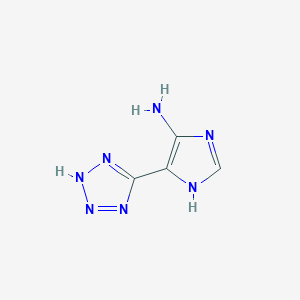![molecular formula C6H4ClN3 B13458139 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1513490-87-3](/img/structure/B13458139.png)
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom attached to the sixth position of the triazole ring.
Méthodes De Préparation
The synthesis of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Industrial production methods typically involve large-scale synthesis using these or similar procedures, optimized for yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles, leading to substitution at the triazole ring.
Reduction Reactions: The compound can be reduced to form triazolylbutadiene.
Common reagents used in these reactions include halogens (chlorine, bromine), mercuric acetate, and various acids (sulfuric acid, acetic acid) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as selective serotonin reuptake inhibitors (SSRIs), which are used in the treatment of depression.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as fluorescent probes and polymers.
Biological Research: Triazolopyridines are studied for their interactions with various enzymes and receptors, making them valuable tools in biochemical research.
Mécanisme D'action
The mechanism of action of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an SSRI, the compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft . This action helps alleviate symptoms of depression. The compound’s interactions with other enzymes and receptors are similarly based on its ability to bind to specific sites, modulating their activity .
Comparaison Avec Des Composés Similaires
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be compared with other triazole-containing compounds, such as:
Fluconazole and Voriconazole: These are antifungal agents that contain a triazole ring and are used to treat fungal infections.
Trazodone and Nefazodone: These are antidepressants that also contain a triazole ring and function as SSRIs.
Rufinamide: An antiepileptic drug that contains a triazole ring and is used to treat seizures.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity. Its chlorine substitution at the sixth position of the triazole ring distinguishes it from other triazole-containing compounds and contributes to its unique properties and applications.
Propriétés
Numéro CAS |
1513490-87-3 |
|---|---|
Formule moléculaire |
C6H4ClN3 |
Poids moléculaire |
153.57 g/mol |
Nom IUPAC |
6-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H |
Clé InChI |
OLAILGIXQJBZMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN2C1=CN=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)


![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13458077.png)
![5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)

![2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)

![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)



![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
